3-methyl-1-[(2-nitrophenyl)methyl]piperidine
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Overview
Description
3-methyl-1-[(2-nitrophenyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in medicinal chemistry due to their biological activities and structural versatility . The compound this compound is characterized by the presence of a piperidine ring substituted with a methyl group and a 2-nitrophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(2-nitrophenyl)methyl]piperidine typically involves the reaction of 3-methylpiperidine with 2-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(2-nitrophenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-chloroperbenzoic acid.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction: 3-methyl-1-[(2-aminophenyl)methyl]piperidine.
Oxidation: this compound N-oxide.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-methyl-1-[(2-nitrophenyl)methyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-1-[(2-nitrophenyl)methyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
3-methylpiperidine: A piperidine derivative with a methyl group at the 3-position.
2-nitrobenzyl chloride: A benzyl chloride derivative with a nitro group at the 2-position.
Uniqueness
3-methyl-1-[(2-nitrophenyl)methyl]piperidine is unique due to the combination of the piperidine ring, methyl group, and 2-nitrophenylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other piperidine derivatives .
Properties
IUPAC Name |
3-methyl-1-[(2-nitrophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13(12)15(16)17/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKZOWAGVYOREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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